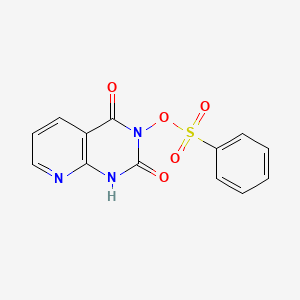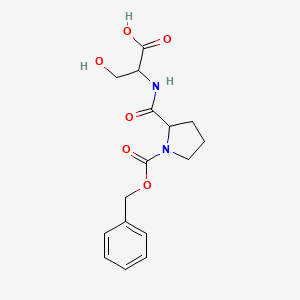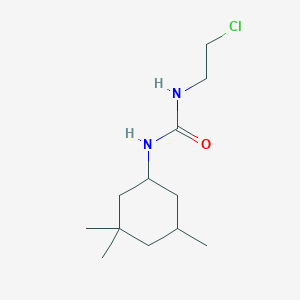
1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 95973 is a chemical compound known for its role as an inhibitor of dual-specificity phosphatases, particularly those involved in cell cycle regulation. It is a quinone-containing molecule with significant implications in cancer research due to its ability to inhibit cell growth and induce cell cycle arrest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 95973 involves multiple steps, typically starting with the preparation of the quinone core structure. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The process may involve the following steps:
Formation of the Quinone Core: This step involves the oxidation of aromatic compounds to form the quinone structure.
Functionalization: The quinone core is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of NSC 95973 would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
NSC 95973 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Various substituents can be introduced to the quinone core through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the quinone core, as well as substituted quinones with different functional groups.
科学的研究の応用
NSC 95973 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying quinone chemistry and its reactivity.
Biology: NSC 95973 is used to study cell cycle regulation and the role of dual-specificity phosphatases in cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell growth and induce cell cycle arrest.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
NSC 95973 exerts its effects by inhibiting dual-specificity phosphatases, particularly those involved in cell cycle regulation. The primary targets include cdc25A, cdc25B, and cdc25C phosphatases. By inhibiting these enzymes, NSC 95973 prevents the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M checkpoint. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
NSC 95397: Another quinone-containing inhibitor of dual-specificity phosphatases with similar mechanisms of action.
NSC 125973: A compound with similar inhibitory effects on cell cycle regulation.
Uniqueness
NSC 95973 is unique due to its specific inhibition profile and its ability to induce cell cycle arrest at the G2/M checkpoint. Its distinct chemical structure and reactivity also make it a valuable tool in scientific research and drug development.
特性
CAS番号 |
13908-16-2 |
|---|---|
分子式 |
C12H23ClN2O |
分子量 |
246.78 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H23ClN2O/c1-9-6-10(8-12(2,3)7-9)15-11(16)14-5-4-13/h9-10H,4-8H2,1-3H3,(H2,14,15,16) |
InChIキー |
DSLTZAHFAWMNRS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



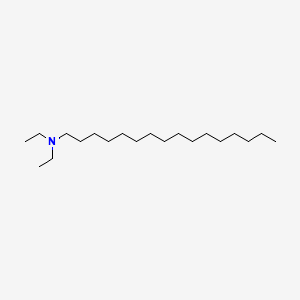

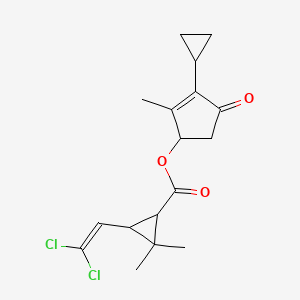
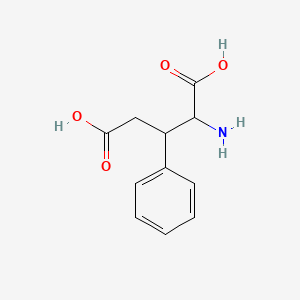
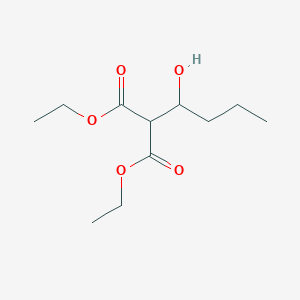
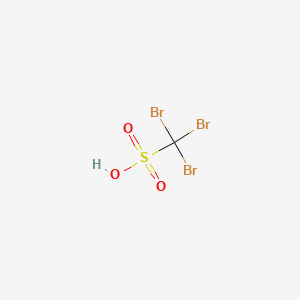
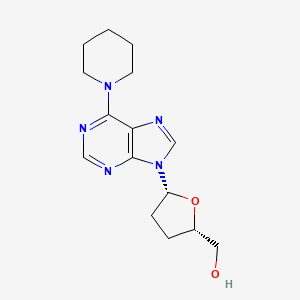

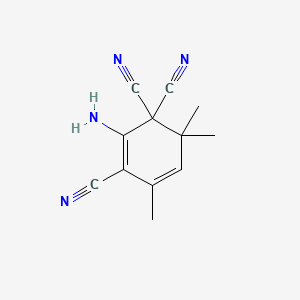
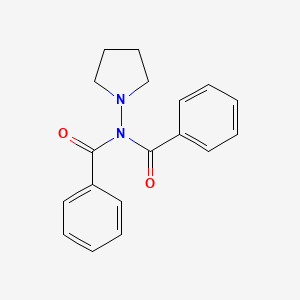
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
